4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
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Overview
Description
4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C25H22IN3O6 This compound is notable for its unique structure, which includes an iodobenzoyl group, a carbohydrazonoyl group, and a dimethoxybenzoate group
Preparation Methods
The synthesis of 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves multiple steps. The initial step typically includes the iodination of benzoic acid to form 2-iodobenzoic acid. This is followed by the formation of an amide bond with an aminoacetyl group. The carbohydrazonoyl group is then introduced through a hydrazone formation reaction. Finally, the phenyl 3,4-dimethoxybenzoate group is attached via esterification .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic routes mentioned above can be scaled up for larger production if necessary.
Chemical Reactions Analysis
4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodobenzoyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Scientific Research Applications
4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The iodobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbohydrazonoyl group may also interact with biological molecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate include:
- 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-furoate
- 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
769151-40-8 |
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Molecular Formula |
C25H22IN3O6 |
Molecular Weight |
587.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C25H22IN3O6/c1-33-21-12-9-17(13-22(21)34-2)25(32)35-18-10-7-16(8-11-18)14-28-29-23(30)15-27-24(31)19-5-3-4-6-20(19)26/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+ |
InChI Key |
ZNCHLWYZMZOTPP-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3I)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CC=C3I)OC |
Origin of Product |
United States |
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